molecular formula C7H14ClN B2878425 3-Methyl-3-prop-2-enylazetidine;hydrochloride CAS No. 2445791-44-4

3-Methyl-3-prop-2-enylazetidine;hydrochloride

Cat. No.: B2878425
CAS No.: 2445791-44-4
M. Wt: 147.65
InChI Key: LAKYIPCHNFYVEO-UHFFFAOYSA-N
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Description

3-Methyl-3-prop-2-enylazetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-prop-2-enylazetidine;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylazetidine with prop-2-enyl halides in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-prop-2-enylazetidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction may produce azetidine derivatives with reduced functional groups .

Scientific Research Applications

3-Methyl-3-prop-2-enylazetidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-prop-2-enylazetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-prop-2-enylazetidine;hydrochloride is unique due to the presence of both methyl and prop-2-enyl groups at the 3-position of the azetidine ring. This unique structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .

Properties

IUPAC Name

3-methyl-3-prop-2-enylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-3-4-7(2)5-8-6-7;/h3,8H,1,4-6H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKYIPCHNFYVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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